molecular formula C11H7Cl2NO2 B12887285 5(4H)-Oxazolone, 4-(dichloromethylene)-2-(4-methylphenyl)- CAS No. 61767-34-8

5(4H)-Oxazolone, 4-(dichloromethylene)-2-(4-methylphenyl)-

Cat. No.: B12887285
CAS No.: 61767-34-8
M. Wt: 256.08 g/mol
InChI Key: OJMRYZVUUKELRT-UHFFFAOYSA-N
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Description

4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a dichloromethylene group attached to the oxazole ring, along with a p-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the reaction of p-tolylamine with a suitable dichloromethylene precursor under controlled conditions. One common method involves the use of dichloromethylene chloride and a base such as sodium hydroxide to facilitate the formation of the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The dichloromethylene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole compounds with hydrogenated functional groups.

    Substitution: Substituted oxazole derivatives with various nucleophilic groups attached.

Scientific Research Applications

4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The dichloromethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with biological receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dichloromethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(Dichloromethylene)-2-(m-tolyl)oxazol-5(4H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    4-(Dichloromethylene)-2-(o-tolyl)oxazol-5(4H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

61767-34-8

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

4-(dichloromethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)10-14-8(9(12)13)11(15)16-10/h2-5H,1H3

InChI Key

OJMRYZVUUKELRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(Cl)Cl)C(=O)O2

Origin of Product

United States

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